Sodium luminolate

Solubility Buffer Compatibility Assay Development

Upgrade your chemiluminescent assays with the water-soluble sodium salt of luminol. Unlike the free acid (CAS 521-31-3), this grade dissolves directly in neutral, aqueous buffers (≥50 mg/mL), eliminating the need for alkaline or organic co-solvents that compromise biological samples. Independent validation confirms >1,000-fold higher emission intensity and picogram-level detection via HRP, ensuring superior sensitivity and lab throughput. For forensic, ELISA, and ROS detection workflows that demand reproducibility, this is the evidence-backed choice. Inquire for bulk pricing and custom packaging tailored to your regulated pharmaceutical or research environments.

Molecular Formula C8H6N3NaO2
Molecular Weight 199.14 g/mol
CAS No. 20666-12-0
Cat. No. B010555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium luminolate
CAS20666-12-0
SynonymsSODIUM LUMINOL; 5-amino-2,3-dihydro-1,4-*phthalazinedionesodium; LUMINOL SODIUM SALT HG; LUMINOL SODIUM SALT; 3-AMINOPHTHALHYDRAZIDE MONOSODIUM SALT; 3-AMINOPHTHALHYDRAZIDE SODIUM SALT; 5-AMINO-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE SODIUM SALT; Luminol monosodiu
Molecular FormulaC8H6N3NaO2
Molecular Weight199.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=NNC2=O)[O-].[Na+]
InChIInChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1
InChIKeyRVJVDCVIJCBUTH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline powder
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)

Sodium Luminolate (CAS 20666-12-0) Technical Profile: Aqueous Chemiluminescent Substrate Procurement Guide


Sodium luminolate (CAS 20666-12-0), also referred to as luminol sodium salt or 3-aminophthalhydrazide monosodium salt, is the water-soluble sodium salt derivative of the classic chemiluminescent probe luminol . This compound belongs to the cyclic diacyl hydrazide class and exhibits chemiluminescence upon oxidation in the presence of a catalyst such as horseradish peroxidase (HRP) or transition metal ions, emitting a characteristic blue light with a λmax at 425 nm . The sodium salt form is engineered to overcome the inherent aqueous insolubility of the parent luminol free acid, thereby enabling its direct and facile integration into the neutral, aqueous buffer systems that are fundamental to modern biochemical and forensic assays .

Procurement Risk Analysis: Why Generic Luminol Substitution for Sodium Luminolate Compromises Assay Integrity


The selection of a chemiluminescent substrate is not a trivial exercise in catalog equivalence. The fundamental physicochemical disparity between sodium luminolate and its parent compound, luminol (CAS 521-31-3), dictates that they cannot be used interchangeably in standard assay workflows. Luminol is practically insoluble in water (<0.1 g/100 mL), necessitating its dissolution in strong alkaline solutions or organic solvents like DMSO . In contrast, sodium luminolate is readily soluble in water at concentrations of at least 50 mg/mL, enabling its use in physiologically relevant, near-neutral pH buffers . This core difference has cascading consequences: assays designed for the neutral pH and aqueous solubility of the sodium salt will fail or yield erroneous results if the insoluble free acid is substituted, as the reaction kinetics, quantum yield, and even the compatibility with biological samples (e.g., whole blood, which has a pH ~7.4) are fundamentally altered [1]. Furthermore, the purity and formulation of the sodium salt are critical; generic 'luminol' reagents may contain trace metal contaminants that elevate background luminescence, whereas high-grade sodium luminolate is specifically purified to minimize such noise, a distinction that becomes a key driver of assay sensitivity and dynamic range .

Sodium Luminolate vs. Alternatives: A Quantitative Head-to-Head Performance Comparison


Aqueous Solubility: Sodium Luminolate vs. Luminol Free Acid

Sodium luminolate demonstrates drastically superior aqueous solubility compared to its parent compound, luminol free acid. This differential solubility is a primary driver for its selection in biological assay development. While luminol is classified as practically insoluble in water, sodium luminolate dissolves readily to form clear solutions suitable for direct use in aqueous buffers .

Solubility Buffer Compatibility Assay Development

Signal-to-Noise Ratio and Emission Intensity: High-Grade Sodium Luminolate vs. Generic Reagents

The chemiluminescence emission intensity of sodium luminolate is highly dependent on purity and formulation. A high-grade preparation (e.g., Luminol Sodium Salt HG) is specifically purified to minimize background-contributing contaminants, resulting in a dramatic improvement in signal intensity over generic reagents when catalyzed by horseradish peroxidase (HRP) . This translates directly to enhanced detection sensitivity in applications like Western blotting and ELISA.

Chemiluminescence Signal-to-Noise HRP Assay Western Blotting

Analytical Sensitivity: Quantitative Detection Limits of Sodium Luminolate via Chemiluminescence

The inherent sensitivity of the sodium luminolate chemiluminescence reaction is demonstrated by its low limits of detection and quantification when measured using a standardized diperoxysuccinic acid (DPSA) oxidation system. This analytical method shows excellent linearity and reproducibility, validating the compound's utility for precise quantitative work [1].

Analytical Chemistry Limit of Detection LOD LOQ Pharmaceutical Analysis

pH Compatibility with Physiological Samples: Sodium Luminolate vs. Luminol

The requirement to dissolve luminol free acid in alkaline solutions (e.g., pH > 10) creates a non-physiological environment that can be detrimental to many biological assays and can affect the stability of the sample. Sodium luminolate, due to its inherent water solubility, can be used in buffered solutions near neutral pH (~7.0), which is far more compatible with biological samples like whole blood (pH ~7.4) and minimizes the risk of pH-induced artifacts [1].

Blood Detection Forensic Science Neutral pH Assay Sample Integrity

Selectivity in Neutrophil Oxidative Burst Assays: A Critical Distinction from Luminol

In the specific context of measuring the neutrophil respiratory burst, the choice of chemiluminescent probe has functional consequences. Studies have shown that luminol, but not its isomer isoluminol, can inhibit the NADPH-oxidase activity of human neutrophils, thereby suppressing the very signal it is intended to measure [1][2]. While this effect is documented for the free acid luminol, it serves as a critical warning against assuming all luminol derivatives behave identically in complex biological systems. The implication for sodium luminolate—the sodium salt of luminol—is that its use in this assay system requires careful validation and may be contraindicated in favor of isoluminol, which does not exhibit this inhibitory effect and is a specific detector of extracellular superoxide [2].

Neutrophil NADPH Oxidase Superoxide Immunology Respiratory Burst

Sodium Luminolate: Validated Application Domains Based on Differential Performance Data


High-Sensitivity Western Blotting and ELISA

For the detection of low-abundance proteins via HRP-conjugated antibodies, the procurement of high-grade sodium luminolate (e.g., Luminol Sodium Salt HG) is scientifically justified. Evidence confirms that this formulation yields >1,000-fold higher chemiluminescence emission than generic reagents . This translates to significantly shorter exposure times and enhanced detection of picogram-level targets, directly impacting data quality and lab throughput.

Forensic Bloodstain Detection and Presumptive Testing

Sodium luminolate is the reagent of choice for crime scene investigation due to its unique combination of properties validated by comparative data. Its high water solubility (≥50 mg/mL) allows for the preparation of a neutral pH spray solution (pH ~7), which is chemically compatible with blood (pH ~7.4) and crucially avoids the DNA degradation often associated with the alkaline solutions required for luminol free acid [1]. This preserves the evidence for subsequent genetic analysis while providing the high-sensitivity chemiluminescent reaction with the heme group in hemoglobin.

Quantitative Pharmaceutical Analysis and Quality Control

In pharmaceutical manufacturing, where precision and accuracy are mandated by pharmacopeial standards, sodium luminolate-based chemiluminescence assays are a validated quantitative tool. A validated method demonstrates a limit of detection (LOD) of 6.10 × 10⁻⁸ mol/L and a relative standard deviation (RSD) ≤ 2.2% for the quantification of the drug substance in formulations like 'Galavit' tablets and injectable powders [2]. This level of performance confirms its suitability for high-precision analytical workflows in regulated environments.

In Vitro Reactive Oxygen Species (ROS) Quantification (with Context-Specific Validation)

Sodium luminolate is widely employed as a probe for total cellular ROS production in cell lysates and whole blood assays . However, procurement for specific immunology studies (e.g., neutrophil oxidative burst) requires careful consideration of the evidence. Research shows that the parent compound, luminol, can inhibit the NADPH-oxidase enzyme it is meant to monitor, whereas its isomer isoluminol does not and is specific for extracellular superoxide [3][4]. Therefore, sodium luminolate is appropriate for general ROS screening but should be replaced with isoluminol for studies requiring precise, uninhibited measurement of neutrophil NADPH-oxidase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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